(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one
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Overview
Description
(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is an organic compound characterized by its unique structure, which includes two methoxybenzylidene groups attached to a cyclohexanone ring
Preparation Methods
The synthesis of (2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 2-methoxybenzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is often refluxed to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has suggested that this compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase. The anticancer properties of the compound are thought to arise from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can be compared with other similar compounds, such as:
(2E,6E)-2,6-bis(4-methoxybenzylidene)-4-methylcyclohexanone: This compound has similar structural features but with methoxy groups at different positions, leading to variations in its chemical and biological properties.
(2E,6E)-2,6-bis(2-hydroxybenzylidene)-4-methylcyclohexanone:
(2E,6E)-2,6-bis(2-chlorobenzylidene)-4-methylcyclohexanone: The substitution of methoxy groups with chlorine atoms can enhance the compound’s antimicrobial activity but may also increase its toxicity.
Properties
Molecular Formula |
C23H24O3 |
---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C23H24O3/c1-16-12-19(14-17-8-4-6-10-21(17)25-2)23(24)20(13-16)15-18-9-5-7-11-22(18)26-3/h4-11,14-16H,12-13H2,1-3H3/b19-14+,20-15+ |
InChI Key |
NQYKRTOCIWKIQP-PXXPDPNMSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC=CC=C2OC)/C(=O)/C(=C/C3=CC=CC=C3OC)/C1 |
SMILES |
CC1CC(=CC2=CC=CC=C2OC)C(=O)C(=CC3=CC=CC=C3OC)C1 |
Canonical SMILES |
CC1CC(=CC2=CC=CC=C2OC)C(=O)C(=CC3=CC=CC=C3OC)C1 |
Origin of Product |
United States |
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